meso-2,3-Dibromobutane

Description

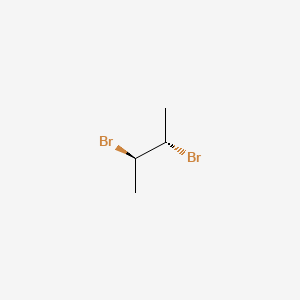

meso-2,3-Dibromobutane: is a dihaloalkane with the molecular formula C₄H₈Br₂. It is a meso compound, meaning it is achiral despite having chiral centers. This compound contains an internal plane of symmetry, making it superimposable on its mirror image and optically inactive .

Propriétés

IUPAC Name |

(2R,3S)-2,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWFOGWXLJPPA-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-13-2 | |

| Record name | Butane, 2,3-dibromo-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (�±)-2,3-Dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Bromination of 2,3-Butanediol

One classical approach to synthesize meso-2,3-dibromobutane involves the bromination of meso-2,3-butanediol. This method exploits the vicinal diol functionality as a precursor for substitution reactions with brominating agents.

Reagents and Conditions: The diol is treated with hydrobromic acid (HBr), often in its fuming or concentrated form, or with phosphorus tribromide (PBr3) as an additive to enhance bromination efficiency.

Mechanism: The reaction proceeds via protonation of the hydroxyl groups followed by nucleophilic substitution by bromide ions, typically retaining the stereochemistry due to the bromohydrin intermediate formation.

Research Findings: Braun et al. (2007) demonstrated that treating meso-2,3-diacetoxybutane (a protected diol derivative) with fuming hydrobromic acid results in this compound with high selectivity. Intermediate species such as 3-acetoxybutan-2-ol and 3-bromobutan-2-ol were identified, indicating a stepwise substitution process without Walden inversion in the second substitution step, attributed to the bromohydrin character of the intermediate.

Conversion from meso-2,3-Diacetoxybutane

This method involves the use of meso-2,3-diacetoxybutane as a substrate, which undergoes bromination to yield this compound.

Reagents: Fuming hydrobromic acid is the primary reagent used to replace the acetoxy groups with bromine atoms.

Advantages: This approach offers better control over stereochemistry and reduces side reactions compared to direct bromination of diols.

Application to Analogues: The protocol has been successfully extended to prepare other vicinal dibromoalkanes such as 2,3-dibromopentane and 3,4-dibromohexane, demonstrating its versatility.

Halogenation of Butene Precursors

An alternative synthetic route involves the halogenation of butene or substituted butene derivatives.

Process: The alkene is subjected to bromine (Br2) addition across the double bond, typically in an inert solvent such as carbon tetrachloride or dichloromethane, to form the vicinal dibromide.

Stereochemical Outcome: The addition is anti, leading to the formation of this compound due to the anti addition mechanism across the double bond.

Considerations: This method is widely used for preparing vicinal dibromides but requires careful control of reaction conditions to avoid overbromination or side reactions.

Dehalogenation and Rehalogenation Strategies

Dehalogenation of polyhalogenated precursors followed by selective rehalogenation can be employed to prepare this compound.

Example: The dehalogenation of tetrahalogenated butanes followed by controlled bromination can yield the target dibromide.

Research Insights: Studies have reported the use of haloalkane dehalogenases to catalyze selective transformations, indicating potential biocatalytic routes for synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Reagents/Conditions | Stereochemical Control | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Bromination of meso-2,3-butanediol | meso-2,3-butanediol | Fuming HBr, PBr3 additive | High (retention) | ~85-90 | Stepwise substitution via bromohydrin |

| Bromination of meso-2,3-diacetoxybutane | meso-2,3-diacetoxybutane | Fuming HBr | High | ~88 | Intermediate acetoxy-bromo compounds formed |

| Halogenation of butene | 2-butene or derivatives | Br2 in inert solvent | Anti addition (meso) | 80-95 | Fast reaction, requires careful control |

| Biocatalytic dehalogenation/rehalogenation | Polyhalogenated butanes | Haloalkane dehalogenases | Selective | Variable | Emerging method, environmentally friendly |

Detailed Research Findings

Stereochemistry: this compound exists in two rotational isomers, trans and gauche. The gauche conformation is significant in elimination reactions, as it facilitates the formation of bromoalkenes upon treatment with alcoholic KOH.

Spectroscopic Characterization: Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) studies have been extensively conducted to characterize the conformers and confirm the stereochemical integrity of synthesized this compound.

Safety and Handling: The compound is classified as an eye irritant (Eye Irrit. 2) with a flash point of 105 °C (closed cup). Proper personal protective equipment and storage under combustible liquid guidelines are recommended.

Analyse Des Réactions Chimiques

Dehalogenation Reactions

Dehalogenation involves the removal of halogen atoms to form alkenes. This reaction is stereospecific and depends on the reagent and mechanism.

Reaction with NaI/Acetone

-

Mechanism :

-

Substitution : I⁻ replaces Br⁻ via an S<sub>N</sub>2 mechanism, forming meso-2,3-diiodobutane.

-

-

Stereochemical Outcome :

The internal symmetry of the meso compound ensures that elimination produces only the trans isomer.

| Reagent/Condition | Product | Stereochemistry |

|---|---|---|

| NaI (acetone), E2 | trans-2-butene | Anti elimination |

Reaction with Zn Dust

-

Mechanism :

Zinc facilitates a concerted elimination (E2) by abstracting β-hydrogens, leading to the removal of Br⁻ and forming trans-2-butene . -

Key Insight :

The reaction proceeds without intermediate carbocation formation, preserving stereochemical integrity.

| Reagent/Condition | Product | Notes |

|---|---|---|

| Zn (methanol), Δ | trans-2-butene | No carbocation |

Substitution Reactions

Substitution reactions replace bromine atoms with nucleophiles.

Reaction with Ethoxide Ion

-

Mechanism :

Ethoxide (CH₃CH₂O⁻) induces an E2 elimination, producing trans-2-bromo-2-butene due to anti-periplanar geometry . -

Stereospecificity :

The meso configuration ensures that elimination occurs from a single conformer, yielding a single product.

| Reagent/Condition | Product | Mechanism |

|---|---|---|

| CH₃CH₂O⁻ (ethanol), E2 | trans-2-bromo-2-butene | Anti |

Mechanism:

-

Bromine reacts with the π bond of (E)-2-butene, forming a bromonium ion intermediate.

-

Bromide attacks the intermediate from the opposite side, resulting in anti-addition.

| Starting Material | Reagent | Product | Stereochemistry |

|---|---|---|---|

| (E)-2-butene | Br₂ (CCl₄) | meso-2,3-dibromobutane | Anti-addition |

Comparative Reactivity

-

Racemic vs. Meso :

this compound reacts faster with iodide than its racemic counterpart due to reduced steric strain in the transition state . -

Activation Energy :

The meso compound’s symmetric structure lowers activation energy by minimizing gauche interactions between methyl groups.

Biological and Industrial Relevance

Applications De Recherche Scientifique

Overview

Meso-2,3-Dibromobutane is a dihaloalkane with the molecular formula C₄H₈Br₂, notable for its unique structural properties as a meso compound. This means it possesses chiral centers but is optically inactive due to an internal plane of symmetry. Its applications span various fields including chemistry, biology, medicine, and industry.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis:

- Starting Material : It is utilized in the synthesis of haloalcohols and diols through nucleophilic substitution reactions. For example, treatment with sodium hydroxide can yield 2,3-dihydroxybutane.

- Dehalogenation : The compound can undergo dehalogenation to produce butene, which is useful in further synthetic pathways.

Biological Studies

The compound has gained attention for its biological applications:

- Enzyme-Catalyzed Reactions : It is involved in studies focusing on haloalkane dehalogenases, enzymes that facilitate the breakdown of halogenated compounds. This is particularly relevant in bioremediation efforts where such enzymes are used to detoxify environments contaminated with halogenated organic compounds.

- Antimicrobial Activity : Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, suggesting potential pharmaceutical applications .

Pharmaceutical Intermediates

This compound is being explored for its potential in synthesizing pharmaceutical intermediates:

- Drug Development : Its structural properties make it a candidate for developing new drugs targeting specific biological pathways or diseases.

Industrial Applications

In industrial chemistry, this compound finds various uses:

- Flame Retardants : It is employed in producing flame retardants due to its bromine content.

- Chemical Manufacturing : The compound serves as a building block for synthesizing other industrial chemicals.

Case Studies

- Antimicrobial Research : A study demonstrated that this compound derivatives effectively inhibited the growth of Escherichia coli, showcasing its potential as an antimicrobial agent.

- Enzymatic Dehalogenation : Research on haloalkane dehalogenases highlighted how this compound serves as a substrate for these enzymes, facilitating their study and application in environmental bioremediation .

Mécanisme D'action

The mechanism of action of meso-2,3-Dibromobutane involves its interaction with nucleophiles in substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In dehalogenation reactions, the bromine atoms are removed, resulting in the formation of a double bond .

Comparaison Avec Des Composés Similaires

2,3-Dichlorobutane: Similar to meso-2,3-Dibromobutane but with chlorine atoms instead of bromine.

2,3-Diiodobutane: Similar structure but with iodine atoms.

2,3-Difluorobutane: Contains fluorine atoms instead of bromine.

Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having chiral centers. This property distinguishes it from other stereoisomers such as erythro-2,3-dibromobutane and threo-2,3-dibromobutane .

Activité Biologique

meso-2,3-Dibromobutane is a dihaloalkane with the molecular formula CHBr. This compound is notable for its unique structural properties, including chirality and potential biological activities. The following sections will explore its biological activity, synthesis, applications, and relevant case studies.

Structural Characteristics

Chirality and Isomerism

this compound contains two chiral centers but is classified as a meso compound due to its internal plane of symmetry, making it achiral. This characteristic influences its reactivity and biological interactions. The compound can exist in various stereoisomeric forms, with a total of four possible stereoisomers, one of which is meso .

Synthesis

The synthesis of this compound typically involves the bromination of butane or the reaction of 2-butanol with hydrobromic acid. Notably, heating this compound with zinc dust facilitates an elimination reaction that leads to the formation of but-2-ene, showcasing its reactivity in organic synthesis .

Biological Activity

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. Studies have shown that derivatives of dibromobutane can inhibit bacterial growth, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism through which this compound exerts its biological effects may involve interactions with cellular membranes or specific enzymes. Its halogen atoms can disrupt lipid bilayers or participate in nucleophilic substitution reactions that alter cellular functions .

Case Studies

-

Antimicrobial Activity Assessment

In a study assessing various halogenated compounds for their antibacterial properties, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.1 mM, highlighting its potential as an antimicrobial agent . -

Synthesis of Bioactive Compounds

A synthetic route involving this compound was explored to create novel bioactive compounds targeting specific enzymes involved in bacterial resistance mechanisms. The synthesized derivatives showed enhanced activity compared to the parent compound, suggesting avenues for drug development .

Data Table: Biological Activity Overview

Q & A

Q. How is meso-2,3-dibromobutane synthesized, and what are its key reactions in organic transformations?

- Methodological Answer : this compound is synthesized via bromination of 2-butene using bromine in a stereospecific addition reaction. Its key reactions include dehalogenation to form alkenes (e.g., via elimination with iodide ions) and enzymatic conversion to haloalcohols using haloalkane dehalogenases . For example, kinetic studies show that this compound undergoes faster nucleophilic substitution with iodide ions compared to its dl-isomer due to steric and stereoelectronic effects in the transition state .

Q. How can NMR and IR spectroscopy distinguish this compound from its diastereomers?

- Methodological Answer :

- NMR : The meso isomer exhibits a single set of signals for equivalent protons due to its internal plane of symmetry. In contrast, diastereomers (e.g., (2R,3R)- or (2S,3S)-isomers) show distinct splitting patterns from non-equivalent protons. For example, the methyl groups in this compound are chemically equivalent, resulting in a singlet in H NMR .

- IR : Diastereomers like this compound and (2R,3R)-2,3-dibromobutane exhibit different IR spectra due to variations in dipole moments and vibrational modes. The gauche conformers of this compound show unique C-Br stretching frequencies (~550–600 cm) compared to trans conformers .

Q. What are the stable conformations of this compound, and how are they characterized experimentally?

- Methodological Answer : this compound exists in trans (antiperiplanar) and gauche conformations. In the crystalline state, the trans conformation dominates due to minimized steric hindrance, while the liquid phase contains a mixture of both conformers. Raman spectroscopy and X-ray diffraction are used to identify these conformations by analyzing Br-Br distances (trans: ~4.8 Å; gauche: ~3.3 Å) and torsional angles .

Advanced Research Questions

Q. How do computational methods like normal coordinate analysis refine vibrational assignments for this compound?

- Methodological Answer : Normal coordinate analysis, combined with force constant transferability assumptions, predicts vibrational modes by decomposing molecular motions into symmetry-adapted coordinates. For this compound, this method identifies key contributions to C-Br stretches (75% potential energy distribution) and C-C-Br bending modes, validated against experimental IR/Raman spectra .

Q. What thermodynamic differences exist between meso- and dl-2,3-dibromobutane, and how are they quantified?

- Methodological Answer :

Q. Why does this compound exhibit faster reaction kinetics with iodide ions compared to the dl-isomer?

- Methodological Answer : The reaction proceeds via an mechanism, where the meso isomer’s gauche conformation allows simultaneous backside attack by iodide on both bromine atoms, stabilizing the transition state through partial negative charge delocalization. In contrast, the dl-isomer’s staggered conformation hinders synchronous substitution, leading to higher activation energy . Kinetic isotope effects and Eyring analysis confirm this stereoelectronic rationale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.